molecular formula C13H9Cl2NO3 B1251735 3',5'-Dichloro-2,4'-dihydroxybenzanilide

3',5'-Dichloro-2,4'-dihydroxybenzanilide

Cat. No.: B1251735
M. Wt: 298.12 g/mol
InChI Key: BPRWROSIZXZVSK-UHFFFAOYSA-N
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Description

3',5'-Dichloro-2,4'-dihydroxybenzanilide (CAS: 55411-56-8) is a halogenated benzanilide derivative characterized by a 2,4'-dihydroxy-substituted benzanilide scaffold with 3',5'-dichloro substituents on the phenyl ring. Synonyms include SD-110, N-salicylo-(2,6-dichloro-4-aminophenol), and AKOS021204242 . Its structure combines electron-withdrawing chlorine atoms with hydroxyl groups, which may influence solubility, hydrogen bonding, and biological interactions. Industrial applications include use in metal surface cleaning agents and textile oiling agents due to its surfactant-like properties .

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H9Cl2NO3/c14-9-5-7(6-10(15)12(9)18)16-13(19)8-3-1-2-4-11(8)17/h1-6,17-18H,(H,16,19)

InChI Key

BPRWROSIZXZVSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl)O

Synonyms

3',5'-dichloro-2,4'-dihydroxybenzanilide
N-salicylo-(2,6-dichloro-4-aminophenol)
SD 170
SD-170

Origin of Product

United States

Comparison with Similar Compounds

The biological and physicochemical properties of halogenated benzanilides are highly dependent on substituent patterns. Below, 3',5'-dichloro-2,4'-dihydroxybenzanilide is compared to structurally analogous compounds.

Substitution Patterns and Antimicrobial Activity

Evidence from antimicrobial studies highlights the critical role of substituent positions:

  • B. subtilis Inhibition :
    • 3,4-Dihydroxy-substituted derivatives exhibit high activity, while 2,4- or 2,5-dihydroxy analogs show poor inhibition .
    • Implication : The 2,4'-dihydroxy groups in this compound may reduce efficacy against B. subtilis compared to 3,4-dihydroxy derivatives.
  • C. albicans Suppression :
    • 3,4-Dichloro and 4-chloro derivatives are highly active, whereas 2,4-dihydroxy and benzimidazole derivatives are inactive .
    • Implication : The 3',5'-dichloro substitution in the target compound may enhance antifungal activity compared to 2,4-dichloro analogs.

Table 1: Antimicrobial Activity of Selected Benzanilides

Compound Substituents B. subtilis Activity C. albicans Activity Source
This compound 3',5'-Cl; 2,4'-OH Not reported Not reported
3,4-Dihydroxy derivative 3,4-OH High High
2,4-Dihydroxy derivative 2,4-OH Low Low
3,4-Dichloro derivative 3,4-Cl - High
Anticancer and Cytotoxic Activity

Halogenation patterns significantly influence anticancer activity:

  • 2,4-Dichloro Benzanilides : Exhibit superior cytotoxicity compared to 4-chloro analogs due to enhanced geometric complementarity with biological targets .
  • 7,8-Dichloro Pyrimidinediones: Demonstrated optimal activity in thymidine phosphorylase inhibition, suggesting dichloro substitution at non-adjacent positions enhances efficacy .
  • Phenylthiourea Analogs : N-(2,4-dichlorobenzoyl)-N’-phenylthiourea showed cytotoxic activity against MCF-7 and T47D cell lines, highlighting the role of dichloro substituents in apoptosis induction .

Table 2: Anticancer Activity of Dichloro-Substituted Compounds

Compound Substituents Activity Level Target Cell Lines Source
2,4-Dichloro benzanilide 2,4-Cl High Not specified
This compound 3',5'-Cl; 2,4'-OH Not tested - -
7,8-Dichloro pyrimidinedione 7,8-Cl High Thymidine phosphorylase
Molecular Modeling and Docking Studies

QSAR studies on 2,4-dichloro benzoic acid derivatives reveal that chloro substituents improve binding affinity to enzymes like human thymidine phosphorylase (hTP) through hydrophobic interactions and halogen bonding . For example, docking scores (PDB: 1aj0) correlate with observed activity, suggesting substituent position impacts target engagement .

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